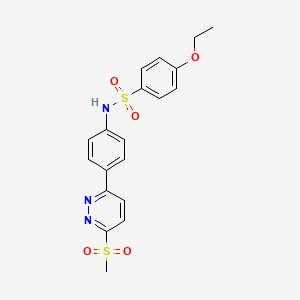![molecular formula C21H17FN2O3S2 B2636685 4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide CAS No. 941987-47-9](/img/structure/B2636685.png)
4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The compound also contains a fluorophenyl group and a naphthyl group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 428.5. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.Aplicaciones Científicas De Investigación
Sulfonamides and Drug Development
Sulfonamides represent a significant class of synthetic antibiotics with a wide range of clinical applications. Beyond their antibacterial properties, these compounds have been explored for their potential in treating various other conditions due to their presence in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents and scientific investigations have highlighted the versatility of sulfonamides in drug development, particularly in targeting specific enzymes and receptors critical for disease pathology. For example, sulfonamide derivatives have shown promise as tyrosine kinase inhibitors, HIV protease inhibitors, and agents in cancer therapy, demonstrating the ongoing interest in this class of compounds for therapeutic applications (Gulcin & Taslimi, 2018).
Environmental and Biological Impacts
The environmental persistence and biological impacts of fluorinated compounds, including perfluoroalkyl and polyfluoroalkyl substances (PFAS), have been a subject of extensive research. Studies focusing on the bioaccumulation and toxicity of these compounds in aquatic species have provided valuable data on their environmental fate. While the specific compound "4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide" was not directly studied, understanding the behavior of fluorinated compounds, including their stability, mobility, and bioaccumulation potential, is crucial for assessing environmental risks and designing safer chemicals (Burkhard, 2021).
Analytical and Synthetic Applications
The use of specific sulfonated naphthoquinones in organic synthesis and as analytical reagents exemplifies the importance of sulfonamide derivatives in chemistry. These compounds serve as critical intermediates in the synthesis of complex molecules and have applications in drug manufacturing, highlighting the role of sulfonamide structures in facilitating various chemical transformations and analytical procedures. Although the direct application of "4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide" in these contexts was not mentioned, the ongoing research into sulfonamide-based compounds underscores their utility in scientific and pharmaceutical research (Ribeiro et al., 2022).
Safety And Hazards
The compound is not intended for human or veterinary use and should be used for research purposes only. Specific safety and hazard information is not available in the resources.
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-(4-fluorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S2/c22-15-8-10-16(11-9-15)29(26,27)13-3-6-19(25)24-21-23-18-12-7-14-4-1-2-5-17(14)20(18)28-21/h1-2,4-5,7-12H,3,6,13H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUUUKPXPJUGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine](/img/structure/B2636602.png)
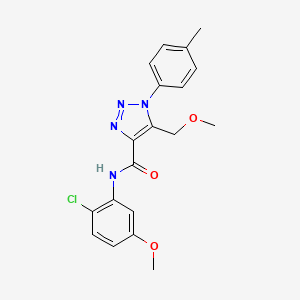
![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2636604.png)
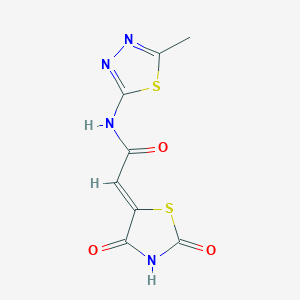

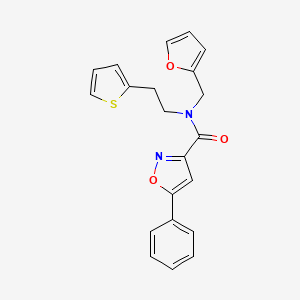
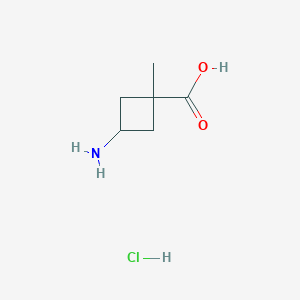
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2636614.png)
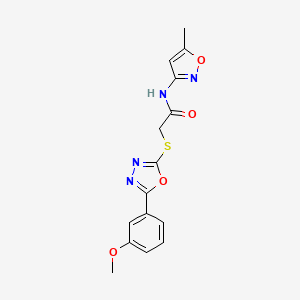
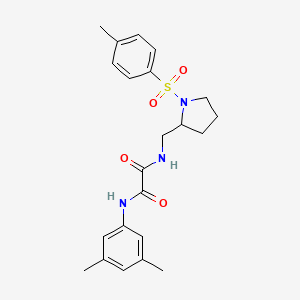
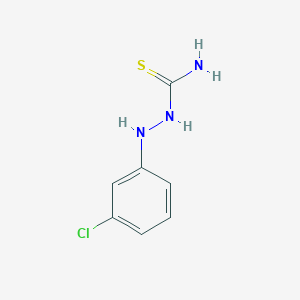
![2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2636622.png)
![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile](/img/structure/B2636623.png)
